molecular formula C15H14O3 B1303855 3-(2-phenoxyphenyl)propanoic Acid CAS No. 40492-92-0

3-(2-phenoxyphenyl)propanoic Acid

Cat. No. B1303855
CAS RN: 40492-92-0
M. Wt: 242.27 g/mol
InChI Key: DQZITUPTGXSTQM-UHFFFAOYSA-N
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Patent
US06355618B1

Procedure details

A mixture of phenyl 3-(2-phenyloxyphenyl)propionate (0.45 g, 1.30 mmol), 2N NaOH (20 ml) and MeOH (10 ml) was stirred at room temperature overnight, which was then neutralized to pH˜2 with concentrated HCl and extracted with EtOAc (100 ml). The organic phase was washed with brine and dried over sodium sulfate and concentrated in vacuo to yield 3-(2-phenyloxyphenyl)propionic acid as an oil. This was used for next step without further purification.
Name
phenyl 3-(2-phenyloxyphenyl)propionate
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][CH2:15][C:16]([O:18]C2C=CC=CC=2)=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>CO>[C:1]1([O:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[CH2:14][CH2:15][C:16]([OH:18])=[O:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
phenyl 3-(2-phenyloxyphenyl)propionate
Quantity
0.45 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC1=C(C=CC=C1)CCC(=O)OC1=CC=CC=C1
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (100 ml)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)OC1=C(C=CC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.